4-(4-Methylphenyl)-1,2,5-thiadiazol-3(2H)-one
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Overview
Description
4-(4-Methylphenyl)-1,2,5-thiadiazol-3(2H)-one is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-methylphenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-1,2,5-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-1,2,5-thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions, particularly at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the ring.
Substitution: Substituted thiadiazoles with various alkyl or acyl groups attached.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-1,2,5-thiadiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with a similar methylphenyl group but different functional groups.
2-Hydroxymethylphenols: Compounds with hydroxymethyl groups attached to a phenol ring, exhibiting different chemical properties.
Uniqueness
4-(4-Methylphenyl)-1,2,5-thiadiazol-3(2H)-one is unique due to its thiadiazole ring structure, which imparts distinct chemical reactivity and potential biological activities. Its combination of sulfur and nitrogen atoms in the ring makes it different from other similar compounds, providing unique opportunities for research and application.
Properties
CAS No. |
88089-48-9 |
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Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
4-(4-methylphenyl)-1,2,5-thiadiazol-3-one |
InChI |
InChI=1S/C9H8N2OS/c1-6-2-4-7(5-3-6)8-9(12)11-13-10-8/h2-5H,1H3,(H,11,12) |
InChI Key |
GXQZYPXPWHHYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSNC2=O |
Origin of Product |
United States |
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